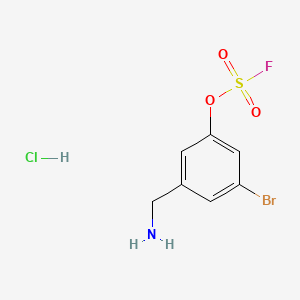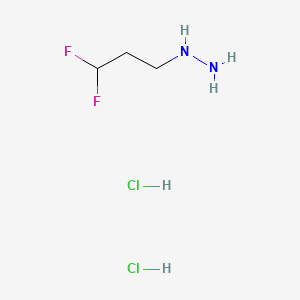
(3,3-Difluoropropyl)hydrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Difluoropropyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C3H10Cl2F2N2 and a molecular weight of 183.0277 . This compound is characterized by the presence of two fluorine atoms on the propyl chain and a hydrazine group, making it a unique and versatile chemical entity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoropropyl)hydrazine dihydrochloride typically involves the reaction of 3,3-difluoropropylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3,3-Difluoropropylamine+Hydrazine hydrate+Hydrochloric acid→(3,3-Difluoropropyl)hydrazine dihydrochloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Difluoropropyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of difluoropropyl oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted propyl hydrazines.
Applications De Recherche Scientifique
(3,3-Difluoropropyl)hydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3,3-Difluoropropyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,3-Difluoropropyl)amine
- (3,3-Difluoropropyl)methylamine
- (3,3-Difluoropropyl)ethylamine
Uniqueness
(3,3-Difluoropropyl)hydrazine dihydrochloride is unique due to the presence of both fluorine atoms and a hydrazine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C3H10Cl2F2N2 |
|---|---|
Poids moléculaire |
183.03 g/mol |
Nom IUPAC |
3,3-difluoropropylhydrazine;dihydrochloride |
InChI |
InChI=1S/C3H8F2N2.2ClH/c4-3(5)1-2-7-6;;/h3,7H,1-2,6H2;2*1H |
Clé InChI |
CFAALUGLAVSSFH-UHFFFAOYSA-N |
SMILES canonique |
C(CNN)C(F)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13467245.png)
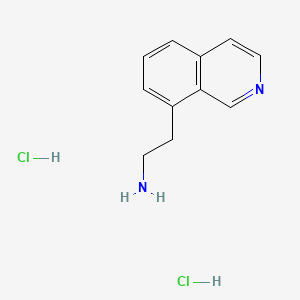
![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13467252.png)
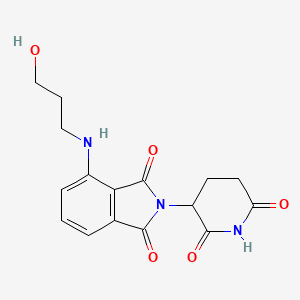
![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467267.png)
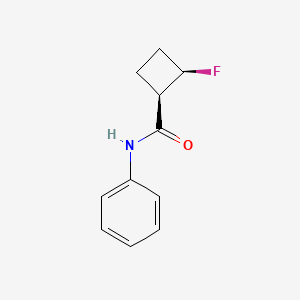
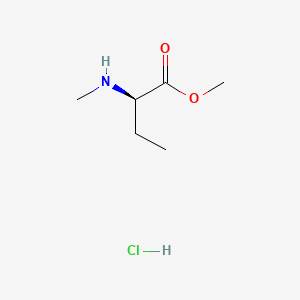
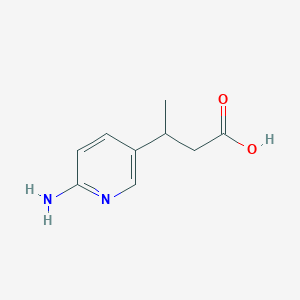
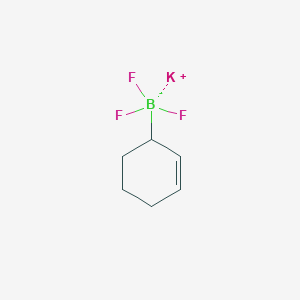
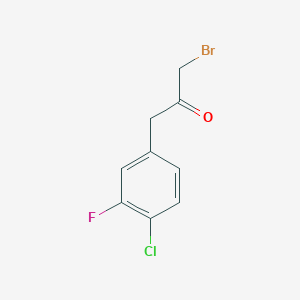
![6-(Trifluoromethyl)spiro[3.3]heptan-2-amine](/img/structure/B13467304.png)
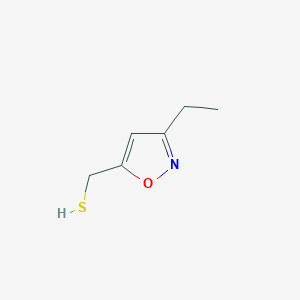
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid](/img/structure/B13467316.png)
